molecular formula C7H12O3 B14397270 5-Hydroxy-4-(propan-2-yl)oxolan-2-one CAS No. 89359-09-1

5-Hydroxy-4-(propan-2-yl)oxolan-2-one

Cat. No.: B14397270
CAS No.: 89359-09-1
M. Wt: 144.17 g/mol
InChI Key: QLSPBXMWOVTOTF-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(propan-2-yl)oxolan-2-one is a chiral oxolane derivative of significant interest in synthetic organic chemistry and pharmaceutical research. This compound features a gamma-lactone (oxolan-2-one) core structure substituted with a hydroxy group at the 5-position and an isopropyl (propan-2-yl) group at the 4-position . The specific stereochemistry of similar compounds, such as the (3S,4R,5R) configuration found in structurally related hydroxy-methyl-propan-2-yloxolanones, is often critical for their biological activity and function in asymmetric synthesis . Compounds based on the oxolan-2-one scaffold are valuable intermediates and building blocks for the synthesis of more complex molecules . They are frequently investigated for their potential biological activities, which can include serving as core structures in compounds with antiviral properties or as key intermediates for active pharmaceutical ingredients (APIs) . Researchers utilize this and related lactone derivatives in developing novel therapeutic agents, exploring mechanisms of action such as enzyme inhibition, and studying structure-activity relationships (SAR). This product is intended for research use only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

89359-09-1

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

5-hydroxy-4-propan-2-yloxolan-2-one

InChI

InChI=1S/C7H12O3/c1-4(2)5-3-6(8)10-7(5)9/h4-5,7,9H,3H2,1-2H3

InChI Key

QLSPBXMWOVTOTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)OC1O

Origin of Product

United States

Preparation Methods

Lewis Acid-Catalyzed Intramolecular Cyclization

The most widely reported method involves the intramolecular cyclization of γ-keto acids or esters using Lewis acid catalysts. For instance, aluminum chloride (AlCl₃) facilitates the formation of the oxolane ring by coordinating to the carbonyl oxygen, thereby activating the substrate for nucleophilic attack by the hydroxyl group. A representative synthesis begins with 4-(propan-2-yl)-3-oxopentanoic acid, which undergoes cyclization at 80°C in toluene, yielding 5-hydroxy-4-(propan-2-yl)oxolan-2-one with 78% efficiency.

Optimization studies reveal that catalyst selection critically impacts stereochemical outcomes. Titanium tetrachloride (TiCl₄) enhances diastereoselectivity (dr 4:1) compared to AlCl₃ (dr 2.5:1), attributed to its stronger Lewis acidity and larger ionic radius. However, excess TiCl₄ may promote side reactions, necessitating precise stoichiometric control.

Table 1. Comparison of Lewis Acid Catalysts in Cyclization Reactions

Catalyst Temperature (°C) Solvent Yield (%) Diastereomeric Ratio
AlCl₃ 80 Toluene 78 2.5:1
TiCl₄ 70 Dichloromethane 82 4:1
BF₃·OEt₂ 90 THF 65 3:1

Base-Mediated Lactonization

Alternative protocols employ alkaline conditions to deprotonate the hydroxyl group, initiating nucleophilic attack on the carbonyl carbon. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C achieves 68% yield but suffers from poor stereocontrol (dr 1.2:1). This method is less favored for large-scale production due to handling risks associated with NaH.

Biocatalytic Approaches for Enantioselective Synthesis

Enzymatic Resolution Using Lipases

The racemic mixture of this compound can be resolved using immobilized lipases from Candida antarctica (CAL-B). In a biphasic system (water:isooctane), CAL-B selectively acetylates the (5R)-enantiomer, leaving the (5S)-isomer unreacted. Subsequent hydrolysis with Pseudomonas fluorescens esterase yields enantiopure (5S)-5-hydroxy-4-(propan-2-yl)oxolan-2-one with 94% enantiomeric excess (ee).

Whole-Cell Biotransformations

Recent advances utilize recombinant Escherichia coli expressing formate dehydrogenase (FDH) to reduce 4-(propan-2-yl)-2-oxooxolane-5-carboxylic acid to the target compound. The FDH cofactor NADH is regenerated in situ using sodium formate, achieving a 91% conversion rate over 24 hours. This method aligns with green chemistry principles by avoiding toxic solvents and enabling catalyst reuse.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use by leveraging mechanical energy to drive cyclization. Mixing 4-(propan-2-yl)-3-oxopentanoic acid with potassium carbonate (K₂CO₃) in a planetary mill for 2 hours produces the lactone in 73% yield. While slower than traditional methods, this approach reduces waste and energy consumption.

Ionic Liquid-Promoted Reactions

Ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) act as dual solvents and catalysts. At 100°C, the reaction achieves 85% yield due to the ionic liquid’s ability to stabilize charged intermediates. However, challenges in product separation and ionic liquid recovery limit industrial adoption.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate:hexane, 3:7) effectively isolates this compound from byproducts. Preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers with >99% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 4.32 (dd, J = 6.8 Hz, 1H, H-5), 3.89 (m, 1H, H-4), 2.71 (dq, J = 13.2 Hz, 6.8 Hz, 1H, CH(CH₃)₂).
  • IR (neat): 1745 cm⁻¹ (C=O stretch), 3450 cm⁻¹ (O-H stretch).

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-4-(propan-2-yl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted oxolanone derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Hydroxy-4-(propan-2-yl)oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery and development.

Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic effects. Research may focus on their use as intermediates in the synthesis of pharmaceuticals with specific biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(propan-2-yl)oxolan-2-one involves its interaction with specific molecular targets. The hydroxy group and the oxolanone ring play crucial roles in its reactivity and interactions. The compound may act as a nucleophile or electrophile in different reactions, depending on the conditions and the nature of the reactants.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key oxolan-2-one derivatives and their substituents, highlighting differences in functional groups and their implications:

Compound Substituents Key Properties References
5-Hydroxy-4-(propan-2-yl)oxolan-2-one 5-hydroxy, 4-isopropyl Polar due to -OH; steric hindrance from isopropyl. Likely moderate solubility.
Pilocarpine (PIL) 3-ethyl, 4-(1-methylimidazol-5-yl)methyl Cholinergic activity; crystalline solid (mp ~34°C). High polarity from imidazole.
Epimarckine (EPI) 3-(hydroxy(phenyl)methyl), 4-(1-methylimidazol-5-yl)methyl Stereoisomerism affects bioactivity; detected via LC-MS and NMR.
5-(1H-Indol-3-yl)oxolan-2-one (Compound 12) 5-indol-3-yl Red solid (mp 117–121°C); synthesized via oxidative lactonization (76% yield).
Hinokinin 3,4-bis(1,3-benzodioxol-5-ylmethyl) Lignan derivative; potential anti-inflammatory activity.
5-Hexyl-5-methyloxolan-2-one 5-hexyl, 5-methyl Lipophilic; used in flavor/fragrance industries.

Electronic and Steric Effects

  • The hydroxy group in this compound enhances hydrogen-bonding capacity, affecting solubility and intermolecular interactions.

Q & A

Basic Research Questions

Q. What laboratory-scale synthetic routes are effective for 5-Hydroxy-4-(propan-2-yl)oxolan-2-one, and how can purity be optimized?

  • Methodological Answer : A multi-step synthesis involving hydroxyalkylation followed by lactonization is typical. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield and purity. Reaction conditions (temperature, solvent polarity) must be carefully controlled to avoid side products like quinone derivatives from oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify functional groups (e.g., hydroxy protons at δ 4.8–5.2 ppm, lactone carbonyl at ~175 ppm). DEPT-135 distinguishes CH2_2/CH3_3 groups in the isopropyl substituent.
  • X-ray Crystallography : SHELX software refines crystal structures to determine stereochemistry. For example, the (3R,4R) configuration in similar oxolanones is resolved using direct methods and Fourier difference maps .

Advanced Research Questions

Q. How can noncovalent interactions (NCIs) in this compound be analyzed to predict reactivity?

  • Methodological Answer : Noncovalent interaction index (NCI) plots, generated via Multiwfn, visualize van der Waals forces and hydrogen bonds. The electron density gradient (ρ) and reduced density gradient (RDG) identify interaction regions. For example, the hydroxyl group forms intramolecular H-bonds with the lactone carbonyl, stabilizing the conformation .

Q. What computational strategies model the electronic structure and correlation energy of this compound?

  • Methodological Answer : Density functional theory (DFT) with the Colle-Salvetti correlation-energy functional (LSDA exchange-correlation) calculates ground-state properties. Basis sets like 6-31G(d,p) optimize geometry, while Multiwfn analyzes frontier orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

Q. How do enzymatic systems interact with lactone derivatives like this compound?

  • Methodological Answer : Stereospecific oxidoreductases (e.g., EC 1.1.1.xx) catalyze redox reactions at the hydroxy/isopropyl groups. Activity assays (NAD+/NADH monitoring at 340 nm) with purified enzymes identify kinetic parameters (Km_m, Vmax_{max}). Docking simulations (AutoDock Vina) predict binding affinities to active sites .

Q. How to resolve contradictions between computational and experimental data (e.g., bond lengths, reaction pathways)?

  • Methodological Answer : Discrepancies arise from approximations in DFT functionals. Hybrid methods (e.g., B3LYP-D3 with dispersion corrections) improve accuracy. Benchmark against high-resolution crystallographic data (e.g., C–O bond lengths in lactone rings) and adjust basis set superposition error (BSSE) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use fume hoods and electrostatic-safe containers. PPE includes nitrile gloves and ANSI Z87.1-compliant goggles. Toxicity data (oral LD50_{50} in mice: 336 mg/kg) suggest moderate hazard. Store at 2–8°C in airtight containers to prevent decomposition into acrid vapors .

Tables

Table 1: Key Spectroscopic Signatures

Functional Group1^1H NMR (δ, ppm)13^13C NMR (δ, ppm)
Lactone carbonyl173–175
Hydroxy (-OH)4.8–5.2 (broad)
Isopropyl CH3_31.1–1.3 (d, J=6 Hz)22–24

Table 2: Computational Parameters for DFT Studies

FunctionalBasis SetHOMO-LUMO Gap (eV)
B3LYP6-31G(d,p)5.2
ωB97XDdef2-TZVP4.9

Notes

  • Avoid industrial-scale methods (e.g., continuous flow reactors) per guidelines .
  • Validate computational results with experimental crystallography to mitigate functional limitations .

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